molecular formula C18H13F2N5O2 B5595880 7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5595880
M. Wt: 369.3 g/mol
InChI Key: KVEHAVCOAZRLGB-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H13F2N5O2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.10373100 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Regioselective Synthesis : This compound is synthesized using regioselective methods, providing insight into the tunable nature of the chemical structure and its derivatives. For instance, Drev et al. (2014) investigated the synthesis of similar pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the potential for generating diverse chemical structures using different synthetic pathways (Drev et al., 2014).

Biological and Chemical Properties

  • Antitumor, Antimicrobial, and Antioxidant Activities : Compounds within the same family have shown potential in various biological applications. Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, finding them to exhibit notable antitumor, antimicrobial, and antioxidant activities (Farag & Fahim, 2019).

  • Potential in Stroke Treatment : Related compounds have been evaluated for their potential in treating acute ischemic stroke. Mukaiyama et al. (2007) synthesized similar derivatives and assessed their inhibitory activity on c-Src kinase, an enzyme involved in stroke pathology, showing promising results in reducing infarct volume in vivo (Mukaiyama et al., 2007).

Chemical Analysis and Theoretical Studies

  • DFT Calculations and Structure-Activity Relationships : The compound's structure and properties have been analyzed using computational methods like Density Functional Theory (DFT). This approach helps in understanding the molecular structure and its correlation with biological activity, as demonstrated in studies like that by Farag and Fahim (2019) (Farag & Fahim, 2019).

Novel Functional Applications

  • Fluorescent Probe Development : The pyrazolo[1,5-a]pyrimidine structure has been utilized in the synthesis of fluorescent probes. Castillo et al. (2018) developed a method for creating functional fluorophores based on pyrazolo[1,5-a]pyrimidines, highlighting the potential for these compounds in biological imaging and detection applications (Castillo et al., 2018).

Properties

IUPAC Name

7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O2/c1-10-7-15(24-27-10)23-18(26)12-9-21-25-14(16(19)20)8-13(22-17(12)25)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEHAVCOAZRLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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